molecular formula C14H15ClN4O2 B2810241 N'-(2-chlorophenyl)-N-(3-imidazol-1-ylpropyl)oxamide CAS No. 385375-50-8

N'-(2-chlorophenyl)-N-(3-imidazol-1-ylpropyl)oxamide

Cat. No.: B2810241
CAS No.: 385375-50-8
M. Wt: 306.75
InChI Key: SZOXQCOCAKFNBL-UHFFFAOYSA-N
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Description

“N'-(2-chlorophenyl)-N-(3-imidazol-1-ylpropyl)oxamide” is an oxamide derivative featuring a 2-chlorophenyl group and a 3-imidazol-1-ylpropyl side chain. Oxamides are dicarboxylic acid derivatives with the general structure R¹NHC(O)C(O)NHR², known for their applications in agrochemicals and pharmaceuticals due to their stability and ability to engage in hydrogen bonding. Structural characterization of such compounds typically employs spectroscopic methods (e.g., NMR, IR) and X-ray crystallography, as demonstrated in analogous syntheses .

Properties

IUPAC Name

N'-(2-chlorophenyl)-N-(3-imidazol-1-ylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN4O2/c15-11-4-1-2-5-12(11)18-14(21)13(20)17-6-3-8-19-9-7-16-10-19/h1-2,4-5,7,9-10H,3,6,8H2,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZOXQCOCAKFNBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C(=O)NCCCN2C=CN=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-chlorophenyl)-N-(3-imidazol-1-ylpropyl)oxamide typically involves the following steps:

    Formation of the imidazolylpropyl intermediate: This can be achieved by reacting imidazole with a suitable alkylating agent such as 3-chloropropylamine under basic conditions.

    Coupling with 2-chlorophenyl isocyanate: The intermediate is then reacted with 2-chlorophenyl isocyanate to form the desired oxamide compound. This reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-(2-chlorophenyl)-N-(3-imidazol-1-ylpropyl)oxamide can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under strong oxidizing conditions.

    Reduction: The oxamide moiety can be reduced to the corresponding amine under reducing conditions.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Oxidized imidazole derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N’-(2-chlorophenyl)-N-(3-imidazol-1-ylpropyl)oxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural features, applications, and analytical data of “N'-(2-chlorophenyl)-N-(3-imidazol-1-ylpropyl)oxamide” with structurally related compounds:

Compound Name Key Functional Groups Molecular Weight (g/mol) Applications Structural Confirmation
This compound Oxamide, 2-chlorophenyl, imidazole ~335.8 (calculated) Potential agrochemical/pharma Spectroscopy, X-ray (inferred)
(2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl) hydrazinecarboxamide Hydrazinecarboxamide, benzodioxol, imidazole ~427.9 (calculated) Research chemical Single-crystal X-ray analysis
3-Chloro-N-phenyl-phthalimide Phthalimide, chloro, phenyl 257.66 Polymer synthesis monomer N/A
Cumyluron (N-((2-chlorophenyl)methyl)-N'-(1-methyl-1-phenylethyl)urea) Urea, 2-chlorophenyl, cumyl 297.8 Herbicide N/A

Key Findings:

Structural Differences: The target oxamide derivative differs from hydrazinecarboxamide analogs (e.g., compound) by replacing the benzodioxol and hydrazine groups with an oxamide backbone. This substitution may alter solubility and binding affinity due to reduced aromaticity and increased hydrogen-bonding capacity . Unlike urea derivatives (e.g., cumyluron), oxamides exhibit higher stability under acidic conditions due to the electron-withdrawing carbonyl groups, which resist hydrolysis .

Functional Group Impact: The imidazole moiety in the target compound and the analog may facilitate metal coordination or enzymatic interactions, a feature absent in phthalimides and ureas.

Applications :

  • While 3-chloro-N-phenyl-phthalimide is utilized in polymer synthesis, the target oxamide and urea derivatives (e.g., cumyluron) are more likely to be explored for bioactive roles, such as herbicides or antifungal agents, due to their hydrogen-bonding capabilities .

Analytical Methods :

  • Single-crystal X-ray analysis (as used for the compound) remains the gold standard for confirming stereochemistry and molecular geometry, often facilitated by software like SHELX .

Research Implications

The structural versatility of oxamide derivatives positions them as promising candidates for agrochemical development. Future studies should explore:

  • Comparative Bioactivity : Screen the target compound against ureas (e.g., cumyluron) and phthalimides for pesticidal or pharmacological efficacy.
  • Structure-Activity Relationships (SAR) : Investigate the role of the imidazole group by synthesizing analogs with alternative heterocycles (e.g., pyrazole).
  • Stability Studies : Compare hydrolysis rates of oxamides vs. ureas under environmental conditions to assess practical utility.

Biological Activity

N'-(2-chlorophenyl)-N-(3-imidazol-1-ylpropyl)oxamide is a synthetic organic compound characterized by its unique structural features, including a chlorophenyl group and an imidazolylpropyl group linked through an oxamide moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties.

Chemical Structure

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C14H15ClN4O2
  • CAS Number : 385375-50-8
  • IUPAC Name : this compound

The compound features an oxamide core, which is susceptible to hydrolysis under acidic or basic conditions, potentially leading to the release of its constituent parts, such as 2-chloroaniline and 3-aminopropanol.

Antimicrobial Properties

Preliminary studies indicate that this compound may exhibit significant antimicrobial activity. The imidazole ring is known for its biological relevance, often serving as a pharmacophore in various drugs. The presence of the chlorophenyl group may enhance the compound's lipophilicity, potentially improving its membrane permeability and bioavailability.

Anticancer Potential

Research into structurally similar compounds suggests that this compound could possess anticancer properties. Compounds with imidazole moieties have been reported to modulate protein kinase activity, influencing cellular processes such as proliferation and apoptosis. The unique combination of structural elements in this compound may allow it to interact with specific receptors or enzymes involved in cancer pathways .

The exact mechanism of action remains to be fully elucidated; however, it is hypothesized that the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. Detailed biochemical studies are required to clarify these interactions and the resultant biological effects.

Comparative Analysis with Similar Compounds

A comparative analysis of this compound with other oxalamide derivatives reveals interesting insights into its potential applications:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamideOxalamide linkage; pyridine ringPotential anticancer activityContains a pyridine group which alters pharmacokinetics
N1-(2-Methoxy-4-methylbenzyl)-N2-(2-(5-methylpyridin-2-yl)ethyl)oxalamideSimilar oxalamide structureAntimicrobial propertiesMethyl substitutions enhance lipophilicity
N'-(4-chlorobenzyl)-N'-[3-(1-imidazolyl)propyl]oxamideImidazole-containing structureModulates kinase activityChlorine enhances metabolic stability

This table highlights how structural variations can influence biological activities, suggesting that further investigations into this compound could yield valuable insights into its therapeutic potential.

Synthesis and Characterization

The synthesis of this compound typically involves:

  • Formation of Imidazolylpropyl Intermediate : Reacting imidazole with a suitable alkylating agent.
  • Coupling Reaction : The intermediate is then reacted with 2-chlorophenyl isocyanate under controlled conditions to yield the final product.

Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

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